molecular formula C40H35N7O8 B12332528 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid

Cat. No.: B12332528
M. Wt: 741.7 g/mol
InChI Key: OGQVQMPVFVXDIX-UHFFFAOYSA-N
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Description

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid is a complex organic compound that features multiple functional groups, including fluorenyl, benzhydryl, and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid typically involves multi-step organic synthesis. The process may include:

    Protection and Deprotection Steps: Protecting groups like fluorenylmethoxycarbonyl (Fmoc) and benzhydryloxycarbonyl (Bhoc) are used to protect amine groups during the synthesis.

    Coupling Reactions: Amide bond formation through coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: Techniques like column chromatography or recrystallization to purify the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve automated synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine or fluorenyl moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions may take place at the benzhydryl or fluorenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs.

    Biochemical Research: Used as a probe or reagent in studying biochemical pathways.

Industry

    Polymer Science: Incorporation into polymers to enhance their properties.

    Analytical Chemistry: Utilized in analytical techniques for detecting specific biomolecules.

Mechanism of Action

The mechanism of action of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Amino Acids: Similar in having the fluorenylmethoxycarbonyl protecting group.

    Bhoc-Amino Acids: Share the benzhydryloxycarbonyl protecting group.

    Purine Derivatives: Compounds like adenine or guanine derivatives.

Uniqueness

The uniqueness of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C40H35N7O8

Molecular Weight

741.7 g/mol

IUPAC Name

2-[[2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid

InChI

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,34-35H,19-23H2,(H,41,52)(H,49,50)(H,44,45,51,53)

InChI Key

OGQVQMPVFVXDIX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)/N=C/3\NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=C3NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Origin of Product

United States

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